molecular formula C8H9NO4 B085454 N-(2-Furoyl)glycine methyl ester CAS No. 13290-00-1

N-(2-Furoyl)glycine methyl ester

Cat. No.: B085454
CAS No.: 13290-00-1
M. Wt: 183.16 g/mol
InChI Key: MPRFBNLQEYNYQK-UHFFFAOYSA-N
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Description

N-(2-Furoyl)glycine methyl ester: is an organic compound with the molecular formula C8H9NO4. It is a derivative of glycine, where the amino group is substituted with a furoyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-Furoyl)glycine methyl ester typically involves the reaction of glycine with furoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-Furoyl)glycine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Furoyl)glycine methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Furoyl)glycine methyl ester involves its interaction with specific molecular targets and pathways. The furoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

  • Methyl N-2-furoylglycinate
  • Methyl (2-furoylamino)acetate
  • [ (Furan-2-carbonyl)-amino]-acetic acid methyl ester

Comparison: N-(2-Furoyl)glycine methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRFBNLQEYNYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333816
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-00-1
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Furoyl)glycine methyl ester
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